molecular formula C19H28N4O6S B2596422 N1-(2-morpholinoethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-13-5

N1-(2-morpholinoethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2596422
CAS RN: 872881-13-5
M. Wt: 440.52
InChI Key: PBQBGVKPPFXMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-morpholinoethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H28N4O6S and its molecular weight is 440.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Compound Development

N1-(2-morpholinoethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound with potential applications in the synthesis of heterocyclic compounds. Research demonstrates the utility of similar structures in the concise synthesis of stereodefined morpholines, piperazines, azepines, and oxazepines. These compounds are synthesized with high regio- and diastereoselectivity, showing potential for further chemical modification and application in diverse scientific areas, including medicinal chemistry and material science (Matlock et al., 2015).

Antimicrobial Activity

Compounds containing morpholine moieties, such as N1-(2-morpholinoethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, are investigated for their antimicrobial properties. Design and synthesis of new 1,2,4-triazole derivatives incorporating morpholine groups have shown promising antimicrobial activities. This suggests a potential application in the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi (Sahin et al., 2012).

Neuroprotective and Receptor Antagonist Properties

Compounds with morpholine structures have been evaluated for their neuroprotective effects and as receptor antagonists. For instance, ONO-1924H, a novel inhibitor of poly ADP-ribose polymerase (PARP), demonstrated significant neuroprotective effects in models of cerebral ischemia. This highlights the potential therapeutic application of such compounds in the treatment of conditions like ischemic stroke (Kamanaka et al., 2004).

Ionic Liquid Crystals and Material Science

The structural flexibility of morpholine and its derivatives allows for their use in the design of ionic liquid crystals. These materials have potential applications in electronic displays, sensors, and other advanced materials. The combination of morpholinium cations with various anions has led to the development of materials with unique mesomorphic behaviors, indicating a wide range of possible applications in material science (Lava et al., 2009).

Modulation of Antibiotic Activity

The antimicrobial and modulating activity of compounds like 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains highlights the potential of morpholine derivatives in combating antibiotic resistance. These findings suggest a role for such compounds in enhancing the efficacy of existing antimicrobial agents, providing a strategy to address the growing issue of drug-resistant infections (Oliveira et al., 2015).

properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S/c24-18(20-7-9-22-10-13-28-14-11-22)19(25)21-15-17-23(8-4-12-29-17)30(26,27)16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQBGVKPPFXMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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